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Compound of Interest

Compound Name: (S)-1-Boc-3-aminopiperidine

Cat. No.: B046749 Get Quote

Introduction

(S)-1-Boc-3-aminopiperidine is a chiral synthetic building block of significant interest in

medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of

various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the

treatment of type 2 diabetes. Accurate characterization of this compound is crucial for ensuring

its purity and structural integrity. This technical guide provides a comprehensive overview of the

spectroscopic data for (S)-1-Boc-3-aminopiperidine, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed

experimental protocols.

Molecular Structure
IUPAC Name: tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1] CAS Number: 625471-18-3[1]

Molecular Formula: C₁₀H₂₀N₂O₂[1][2] Molecular Weight: 200.28 g/mol [1][2]

Spectroscopic Data
The following sections present the characteristic spectroscopic data for (S)-1-Boc-3-
aminopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For (S)-1-Boc-3-aminopiperidine, both ¹H and ¹³C NMR are used for structural
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confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.45 Singlet 9H

-NH₂ ~1.5 (broad) Singlet 2H

Piperidine Ring

Protons (CH₂, CH)
1.30 - 4.00 Multiplets 9H

Table 1: ¹H NMR spectral data for (S)-1-Boc-3-aminopiperidine in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)

-C(CH₃)₃ (Boc) ~28.5

-C(CH₃)₃ (Boc) ~79.5

Piperidine C3 ~46.0

Piperidine C5 ~34.0

Piperidine C4 ~25.0

Piperidine C2 ~50.0

Piperidine C6 ~45.0

C=O (Boc) ~155.0
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Table 2: Expected ¹³C NMR spectral data for (S)-1-Boc-3-aminopiperidine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3]

Wavenumber (cm⁻¹) Assignment

3485, 3361, 3292 N-H stretching (amine)

2975, 2931, 2862 C-H stretching (alkane)

1692 C=O stretching (carbamate)

1427 C-N stretching

1367, 1266, 1162 C-O stretching

Table 3: IR spectral data for the enantiomer (R)-1-Boc-3-aminopiperidine, which is expected to

be identical for the (S)-enantiomer.[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of

ions, thereby determining the molecular weight and elemental composition of a compound.[5]

Property Value

Molecular Formula C₁₀H₂₀N₂O₂

Molecular Weight 200.28 g/mol [2]

Exact Mass 200.1525[2]

[M+H]⁺ (protonated molecule) m/z ≈ 201

Major Fragment Ion m/z 57 ([C(CH₃)₃]⁺)[2]

Table 4: Mass spectrometry data for (S)-1-Boc-3-aminopiperidine.[2]
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of (S)-1-Boc-3-aminopiperidine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR

tube.[6]

Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the

NMR tube several times.[6]

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A

typical experiment involves 16-64 scans.[6] For ¹³C NMR, a greater number of scans will be

required due to the lower natural abundance of the ¹³C isotope.[6]

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Assign the chemical shifts to the corresponding protons and carbons in

the molecule.

IR Spectroscopy Protocol
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared

by grinding a small amount of the sample with dry potassium bromide and pressing it into a

thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl

or KBr).

Background Spectrum: Acquire a background spectrum of the empty sample holder (ATR

crystal or salt plates) or the KBr pellet without the sample.
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Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the

spectrum.[3]

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of (S)-1-Boc-3-aminopiperidine in a suitable

solvent, such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common soft ionization technique suitable for this molecule, which typically produces the

protonated molecular ion [M+H]⁺.[2]

Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Determine the molecular weight from the molecular ion peak. If fragmentation

is induced (e.g., in tandem MS or with a harder ionization technique), analyze the

fragmentation pattern to confirm the structure.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-1-Boc-3-aminopiperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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